molecular formula C15H14F4N4 B15116292 4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

Cat. No.: B15116292
M. Wt: 326.29 g/mol
InChI Key: INMSVECBGLAQKF-UHFFFAOYSA-N
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Description

4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with a trifluoromethyl group and a piperazine ring substituted with a fluorophenyl group. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine typically involves the following steps:

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of continuous flow reactors and automated synthesis equipment to streamline the process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperazine ring, using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed on the pyrimidine ring using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorophenyl group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.

    Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.

Major Products Formed:

    Oxidation Products: Oxidized derivatives of the piperazine ring.

    Reduction Products: Reduced derivatives of the pyrimidine ring.

    Substitution Products: Substituted derivatives at the fluorophenyl group.

Scientific Research Applications

4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine has a wide range of scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its potential pharmacological properties, including its use as a potential therapeutic agent.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine involves its interaction with specific molecular targets, such as receptors or enzymes. The compound may act as an agonist or antagonist at these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific target and the context of its use.

Comparison with Similar Compounds

  • 4-(4-Fluorophenyl)-2-(piperazin-1-yl)-6-(trifluoromethyl)pyrimidine dihydrochloride
  • 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine

Comparison:

  • Structural Differences: The presence of different substituents on the piperazine or pyrimidine rings can lead to variations in the compound’s properties.
  • Pharmacological Properties: Similar compounds may exhibit different pharmacological profiles, including variations in receptor binding affinity and efficacy.
  • Chemical Reactivity: Differences in the substituents can also affect the compound’s reactivity and the types of chemical reactions it can undergo.

4-[4-(4-Fluorophenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine stands out due to its unique combination of a fluorophenyl group and a trifluoromethyl group, which can impart distinct chemical and pharmacological properties.

Properties

Molecular Formula

C15H14F4N4

Molecular Weight

326.29 g/mol

IUPAC Name

4-[4-(4-fluorophenyl)piperazin-1-yl]-6-(trifluoromethyl)pyrimidine

InChI

InChI=1S/C15H14F4N4/c16-11-1-3-12(4-2-11)22-5-7-23(8-6-22)14-9-13(15(17,18)19)20-10-21-14/h1-4,9-10H,5-8H2

InChI Key

INMSVECBGLAQKF-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1C2=CC=C(C=C2)F)C3=NC=NC(=C3)C(F)(F)F

Origin of Product

United States

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